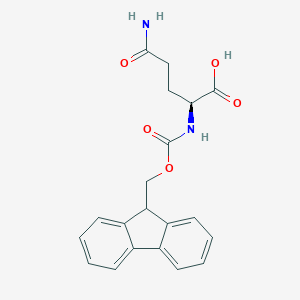
Benzamide, N-(4-(9-acridinylamino)butyl)-4-(bis(2-chloroethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(4-(9-acridinylamino)butyl)-4-(bis(2-chloroethyl)amino)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ACNU, and it has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of ACNU involves the inhibition of DNA synthesis, which leads to cell death. ACNU is a DNA alkylating agent, which means that it can attach to DNA and cause damage. This damage leads to the inhibition of DNA synthesis, which ultimately leads to cell death.
Biochemical and Physiological Effects:
ACNU has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). ACNU has also been found to have immunomodulatory effects, which means that it can modulate the immune system's response to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ACNU in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and developing new cancer treatments. However, there are also limitations to using ACNU in lab experiments. One limitation is that it can be toxic to normal cells, which can make it difficult to study its effects in vivo. Additionally, ACNU can be difficult to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on ACNU. One area of research is the development of new methods for synthesizing ACNU, which could increase its availability for research purposes. Another area of research is the development of new cancer treatments based on ACNU, such as combination therapies that include ACNU and other anti-cancer drugs. Additionally, research on the immunomodulatory effects of ACNU could lead to the development of new immunotherapies for cancer.
Métodos De Síntesis
ACNU can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 9-acridinecarboxylic acid with butylamine to form N-(4-(9-acridinylamino)butyl)carboxamide. The second step involves the reaction of N-(4-(9-acridinylamino)butyl)carboxamide with bis(2-chloroethyl)amine hydrochloride to form the final product, ACNU.
Aplicaciones Científicas De Investigación
ACNU has been extensively studied for its potential applications in scientific research. It has been found to have anti-tumor properties and has been used in the treatment of various types of cancer, including brain tumors, lung cancer, and breast cancer. ACNU has also been studied for its potential use in gene therapy, as it has been found to be effective in delivering therapeutic genes to target cells.
Propiedades
Número CAS |
125173-78-6 |
|---|---|
Nombre del producto |
Benzamide, N-(4-(9-acridinylamino)butyl)-4-(bis(2-chloroethyl)amino)- |
Fórmula molecular |
C28H30Cl2N4O |
Peso molecular |
509.5 g/mol |
Nombre IUPAC |
N-[4-(acridin-9-ylamino)butyl]-4-[bis(2-chloroethyl)amino]benzamide |
InChI |
InChI=1S/C28H30Cl2N4O/c29-15-19-34(20-16-30)22-13-11-21(12-14-22)28(35)32-18-6-5-17-31-27-23-7-1-3-9-25(23)33-26-10-4-2-8-24(26)27/h1-4,7-14H,5-6,15-20H2,(H,31,33)(H,32,35) |
Clave InChI |
AFIZVRBJFXIKHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCNC(=O)C4=CC=C(C=C4)N(CCCl)CCCl |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCNC(=O)C4=CC=C(C=C4)N(CCCl)CCCl |
Otros números CAS |
125173-78-6 |
Sinónimos |
N-[4-(acridin-9-ylamino)butyl]-4-[bis(2-chloroethyl)amino]benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



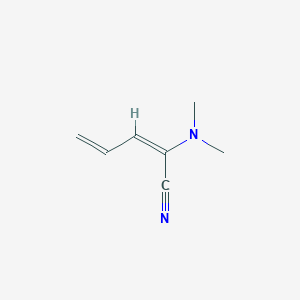


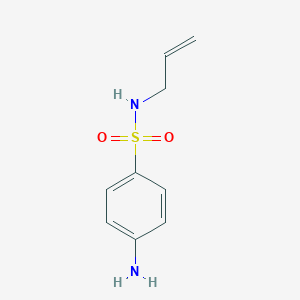
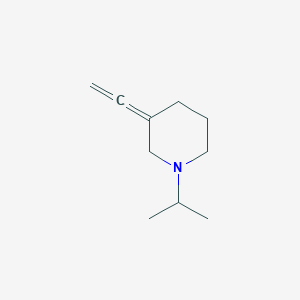
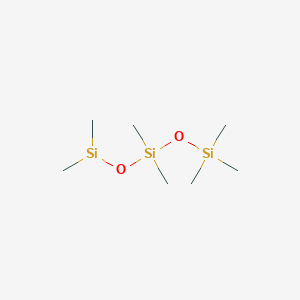


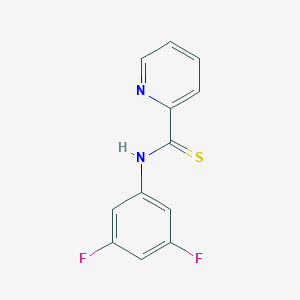
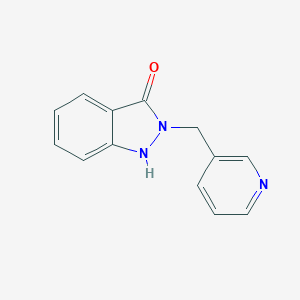
![3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione](/img/structure/B39727.png)

